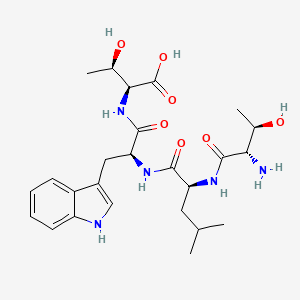![molecular formula C14H16Cl2O4 B12567552 2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 188602-80-4](/img/structure/B12567552.png)
2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 是一种有机化合物,其结构独特,包括两个由亚苯基连接的二氧戊环。
准备方法
合成路线和反应条件: 2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 的合成通常涉及在酸催化剂存在下,1,4-苯二甲醇与氯甲基甲醚反应。反应通过形成中间氯甲基醚进行,然后环化形成二氧戊环。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流反应器来确保高效混合和反应控制。自动化系统的使用有助于保持一致的反应条件并提高产量。
反应类型:
取代反应: 2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 中的氯甲基可以发生亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 该化合物可以被氧化以引入官能团,例如羟基或羰基,这些官能团可以进一步反应形成更复杂的结构。
常用试剂和条件:
亲核取代: 常用试剂包括叠氮化钠、硫醇钠和伯胺。反应通常在极性非质子溶剂(如二甲亚砜 (DMSO) 或乙腈)中进行。
氧化: 可以在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂。
主要产物:
取代产物: 根据所使用的亲核试剂,产物可以包括叠氮化物、硫醇或胺。
氧化产物: 产物可以包括醇、酮或羧酸。
科学研究应用
2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子和聚合物的构建块。
医药: 研究其在合成药物中间体的潜在用途。
工业: 用于生产具有独特性能的特种聚合物和材料。
作用机制
2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 的作用机制涉及其对亲核试剂和氧化剂的反应性。氯甲基特别活泼,使该化合物能够参与各种取代和氧化反应。这些反应可以改变化合物的结构,导致形成新的官能团和复杂分子。
类似化合物:
2,2'-(1,4-亚苯基)双[4-巯基-1,3,2-二氧杂环戊硼烷]: 结构相似,但含有巯基而不是氯甲基。
2,2'-(1,4-亚苯基)双[4-(叠氮甲基)-1,3-二氧戊环]: 含有叠氮甲基,使其对某些亲核试剂更具反应性。
独特性: 2,2'-(1,4-亚苯基)双[4-(氯甲基)-1,3-二氧戊环] 的独特性在于其氯甲基,为进一步的化学修饰提供了多功能平台。这使其成为有机合成和材料科学中宝贵的中间体。
相似化合物的比较
2,2’-(1,4-Phenylene)bis[4-mercaptan-1,3,2-dioxaborolane]: Similar in structure but contains mercaptan groups instead of chloromethyl groups.
2,2’-(1,4-Phenylene)bis[4-(azidomethyl)-1,3-dioxolane]: Contains azidomethyl groups, making it more reactive towards certain nucleophiles.
Uniqueness: 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its chloromethyl groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
188602-80-4 |
|---|---|
分子式 |
C14H16Cl2O4 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-[4-[4-(chloromethyl)-1,3-dioxolan-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H16Cl2O4/c15-5-11-7-17-13(19-11)9-1-2-10(4-3-9)14-18-8-12(6-16)20-14/h1-4,11-14H,5-8H2 |
InChI 键 |
QFABPGJIMHYBJY-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)C2=CC=C(C=C2)C3OCC(O3)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


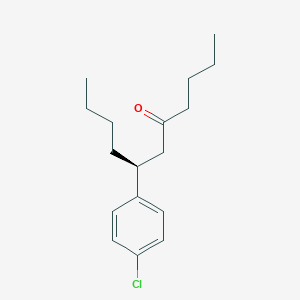
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
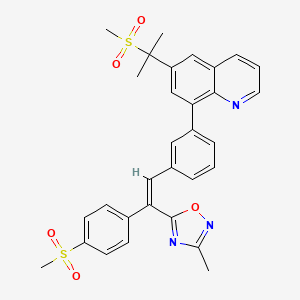
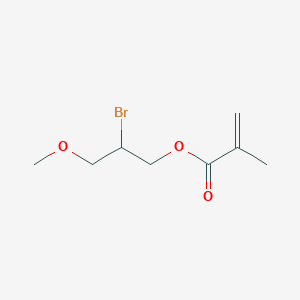

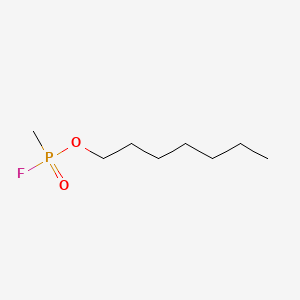
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

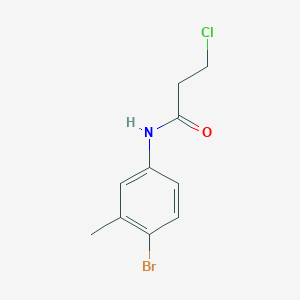


![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
